7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
Overview
Description
- Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution.
Attachment of the Dioxaborolane Moiety:
- The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a suitable catalyst like palladium acetate and a base such as potassium carbonate.
Industrial Production Methods:
- Industrial-scale production may involve continuous flow processes to enhance efficiency and yield.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
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Substitution Reactions:
- The chloro group can undergo nucleophilic substitution with various nucleophiles, leading to a wide range of derivatives.
- Common reagents include amines, thiols, and alkoxides.
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Cross-Coupling Reactions:
- The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions.
- Typical conditions involve palladium catalysts and bases like potassium phosphate.
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Oxidation and Reduction:
- The compound can participate in oxidation reactions to form boronic acids or esters.
- Reduction reactions can modify the pyrrolo[2,3-C]pyridine core, potentially altering its electronic properties.
Major Products:
- Substituted pyrrolo[2,3-C]pyridines with various functional groups.
- Boronic acid derivatives useful in further synthetic applications.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Important in the development of new ligands for catalysis.
Biology and Medicine:
- Potential applications in drug discovery due to its ability to interact with biological targets.
- Investigated for its role in the synthesis of bioactive molecules.
Industry:
- Utilized in the production of advanced materials, including polymers and electronic components.
- Acts as a precursor for the synthesis of compounds with specific electronic properties.
Molecular Targets and Pathways:
- The compound’s mechanism of action in biological systems involves its interaction with enzymes and receptors.
- The dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their activity.
- Pathways affected include signal transduction and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the following steps:
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Formation of the Pyrrolo[2,3-C]pyridine Core:
- Starting from commercially available pyridine derivatives, the core structure can be constructed through cyclization reactions.
- Common reagents include halogenated pyridines and amines, with catalysts such as palladium or copper facilitating the cyclization.
Comparison with Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine
- 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidine
Uniqueness:
- The presence of both a chloro group and a dioxaborolane moiety in the pyrrolo[2,3-C]pyridine core makes it unique.
- This combination allows for diverse chemical reactivity and potential applications in multiple fields.
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Properties
IUPAC Name |
7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILFKILUDUEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681951 | |
Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-50-0 | |
Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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